

commercial suppliers of 2-(azepan-1-yl)-5fluoroaniline

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Compound of Interest

Compound Name: 2-(azepan-1-yl)-5-fluoroaniline

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Technical Guide: 2-(azepan-1-yl)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(azepan-1-yl)-5-fluoroaniline is a fluorinated aromatic amine containing a seven-membered azepane ring. Its structural motif suggests potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, plausible synthetic routes, and potential biological significance based on analogous structures. The information presented herein is intended to facilitate further research and development involving this compound.

Commercial Availability

Currently, **2-(azepan-1-yl)-5-fluoroaniline** is not readily available from major commercial chemical suppliers. While entries for this compound exist in some chemical databases, a confirmed CAS number has not been assigned, and no suppliers have been identified. Researchers interested in this molecule will likely need to pursue custom synthesis.

In contrast, several structurally related analogs are commercially available and are listed in the table below for reference and comparison.



Compound Name	CAS Number	Notes
2-(azepan-1-yl)-5- (trifluoromethyl)aniline	858126-26-8	Commercially available from various suppliers.
2-(azepan-1-yl)-5-chloroaniline	710301-04-5	Commercially available from various suppliers.[1]
2-(azepan-1-yl)-5-bromoaniline	Not assigned	Listed in some chemical databases, but commercial availability is not confirmed.[2]

Synthesis of 2-(azepan-1-yl)-5-fluoroaniline

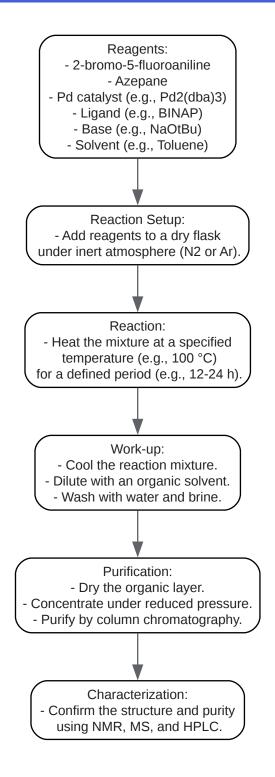
Given the lack of commercial sources, the synthesis of **2-(azepan-1-yl)-5-fluoroaniline** is a necessary step for its investigation. A plausible and efficient synthetic approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction widely used for the formation of C-N bonds.

Proposed Synthetic Route: Buchwald-Hartwig Amination

The recommended synthetic pathway involves the coupling of a suitable aryl halide, such as 2-bromo-5-fluoroaniline, with azepane in the presence of a palladium catalyst and a phosphine ligand.

A general workflow for this synthesis is depicted below:





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Proposed workflow for the synthesis of **2-(azepan-1-yl)-5-fluoroaniline**.

Detailed Experimental Protocol (Hypothetical)

Materials:



- 2-bromo-5-fluoroaniline (1.0 equiv)
- Azepane (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 equiv)
- (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 equiv)
- Sodium tert-butoxide (NaOtBu, 1.4 equiv)
- Anhydrous toluene

Procedure:

- To a dry, oven-dried Schlenk flask, add 2-bromo-5-fluoroaniline, Pd2(dba)3, and BINAP.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous toluene, followed by azepane and sodium tert-butoxide.
- Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor
 the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass
 spectrometry (LC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(azepan-1-yl)-5-fluoroaniline.



• Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Potential Applications and Biological Relevance

While the specific biological activity of **2-(azepan-1-yl)-5-fluoroaniline** has not been reported, the structural motif is present in molecules with interesting pharmacological properties.

Analogous compounds have been investigated as inhibitors of key therapeutic targets.

Glycine Transporter 1 (GlyT1) Inhibition

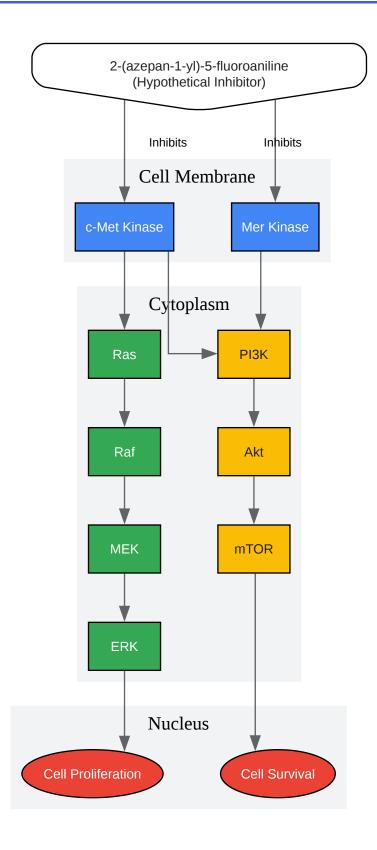
Derivatives of 2-(azepan-1-yl)aniline have been identified as inhibitors of the glycine transporter 1 (GlyT1).[3] GlyT1 is responsible for the reuptake of glycine in the central nervous system and is a target for the treatment of schizophrenia and other neurological disorders. Inhibition of GlyT1 increases synaptic glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors.

Mer/c-Met Dual Inhibition in Oncology

Recent studies have explored 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met receptor tyrosine kinases.[4] Both Mer and c-Met are implicated in tumor growth, metastasis, and drug resistance in various cancers. Dual inhibition of these pathways presents a promising strategy for cancer therapy.

The potential involvement of a **2-(azepan-1-yl)-5-fluoroaniline** derivative in a cancer-related signaling pathway is illustrated below.





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Hypothetical signaling pathway inhibition by **2-(azepan-1-yl)-5-fluoroaniline**.



Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-(azepan-1-yl)-5-fluoroaniline**, which are calculated based on its chemical structure.

Property	Value
Molecular Formula	C12H17FN2
Molecular Weight	208.28 g/mol
XLogP3	2.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Exact Mass	208.13757 g/mol
Monoisotopic Mass	208.13757 g/mol
Topological Polar Surface Area	29.2 Ų
Heavy Atom Count	15

Conclusion

2-(azepan-1-yl)-5-fluoroaniline represents a novel chemical entity with potential for further exploration in drug discovery and materials science. Although not commercially available, this guide provides a practical synthetic route to enable its synthesis and investigation. The structural similarity to known bioactive molecules, particularly inhibitors of GlyT1 and Mer/c-Met kinases, suggests promising avenues for future research into its pharmacological properties. This document serves as a foundational resource for researchers embarking on the study of this and related compounds.

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- 4. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
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